molecular formula C8H12N2O B13876453 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde

3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13876453
M. Wt: 152.19 g/mol
InChI Key: WESOFYYHUJEHHY-UHFFFAOYSA-N
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Description

3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the third position, an isopropyl group at the first position, and an aldehyde group at the fifth position of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation step.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitro compounds (NO2)

Major Products Formed

    Oxidation: 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

    Reduction: 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-methanol

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced

Mechanism of Action

The mechanism of action of 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various receptors and enzymes, modulating their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the aldehyde and methyl groups, which confer specific reactivity and biological activity

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-methyl-2-propan-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C8H12N2O/c1-6(2)10-8(5-11)4-7(3)9-10/h4-6H,1-3H3

InChI Key

WESOFYYHUJEHHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C=O)C(C)C

Origin of Product

United States

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